molecular formula C8H8BrFO B2382180 1-(2-Bromoethoxy)-3-fluorobenzene CAS No. 85262-57-3

1-(2-Bromoethoxy)-3-fluorobenzene

Cat. No.: B2382180
CAS No.: 85262-57-3
M. Wt: 219.053
InChI Key: ASYXQQHCOZDDAJ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Ethers in Synthetic Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in their structure. chemeurope.com The introduction of halogens significantly modifies the physicochemical properties of the parent ether, leading to a diverse range of applications. chemeurope.comnumberanalytics.com

Historically, diethyl ether, a non-halogenated ether, was a pioneering inhalation anesthetic but was hampered by its extreme flammability. chemeurope.com The development of halogenated ethers, such as isoflurane, sevoflurane, and desflurane, revolutionized anesthesiology by providing non-flammable and less toxic alternatives. chemeurope.comwikipedia.org

Beyond medicine, halogenated ethers are valuable in materials science. Their inherent chemical stability and resistance to decomposition make them effective flame retardants. wikipedia.org When incorporated into polymers, they can prevent or suppress combustion, with brominated ethers being particularly efficient due to the radical-scavenging action of bromine atoms at high temperatures. wikipedia.org In synthetic organic chemistry, the ether group is relatively stable, while the halogen atoms provide reactive sites for a variety of transformations, making halogenated ethers versatile building blocks for more complex molecules. researchgate.netquizlet.com The Williamson ether synthesis, a common method for preparing ethers, can be adapted to produce halogenated ethers by reacting an alkyl halide with an alkoxide. quizlet.com

Relevance of Fluorine and Bromine Substituents in Advanced Molecular Design

The presence of both fluorine and bromine in 1-(2-Bromoethoxy)-3-fluorobenzene is a key aspect of its chemical architecture, suggesting a dual functionality that is highly sought after in modern molecular design.

Fluorine's Role in Modulating Molecular Properties:

The strategic incorporation of fluorine into organic molecules has a profound impact on their properties, a strategy widely employed in the pharmaceutical and materials science industries. youtube.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. researchgate.netnih.gov

Key advantages of introducing fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation. This can increase the in vivo half-life of a drug molecule. researchgate.netnih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

Improved Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including dipole-dipole interactions and, in some cases, halogen bonds, leading to enhanced binding affinity and potency. nih.gov

Over 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. youtube.comresearchgate.net

Bromine as a Versatile Synthetic Handle and Functional Moiety:

Bromine, while also a halogen, offers a different set of properties that are highly valuable in synthetic and medicinal chemistry. ump.edu.plump.edu.pl The carbon-bromine bond is weaker than the carbon-fluorine bond, making it a more reactive site for chemical modification. wikipedia.org

Key features of bromine substitution include:

Versatile Intermediate: Organobromides are key precursors in a vast array of organic reactions, including Grignard reactions, Suzuki and other cross-coupling reactions, and nucleophilic substitutions. This allows for the straightforward introduction of new functional groups. researchgate.netwikipedia.org

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. This has been increasingly recognized as a crucial factor in drug-receptor binding and crystal engineering. ump.edu.plump.edu.pl

Bioactivity: Many naturally occurring and synthetic bromine-containing compounds exhibit significant biological activity. Bromine is found in a range of pharmaceuticals, from anesthetics like halothane (B1672932) to anticancer agents. ump.edu.pltethyschemical.com

The combination of a metabolically robust fluorinated ring and a synthetically versatile bromoalkyl chain in this compound makes it an attractive scaffold for the synthesis of new chemical entities with potentially enhanced properties.

Overview of Research Trajectories for Related Chemical Architectures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds provide insight into its potential applications and areas of investigation. The synthesis of substituted phenyl ethers, particularly those bearing reactive functional groups, is a common theme in the development of new pharmaceuticals and functional materials.

For instance, research into the synthesis of (prop-2-ynyloxy)benzene derivatives, which also feature a phenyl ether with a reactive side chain, highlights the utility of such scaffolds in creating compounds with biological activity, including antibacterial and anti-urease properties. plos.org These syntheses often involve the reaction of a substituted phenol (B47542) with a bifunctional reagent, such as propargyl bromide, in a manner analogous to how this compound would likely be synthesized from 3-fluorophenol (B1196323) and 1,2-dibromoethane (B42909).

Furthermore, studies on chromophores containing bromoethoxy functionalities demonstrate their use as intermediates for creating more complex systems, such as polymers with nonlinear optical properties. wright.edu The bromoethoxy group serves as a reactive handle to attach the chromophore to a polymer backbone. Similarly, the synthesis and structural analysis of complex molecules like 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene underscore the continued interest in bromoalkoxy compounds as building blocks in supramolecular chemistry and materials science. researchgate.net

The trajectory of research in these related areas suggests that a compound like this compound would be of interest as:

A building block for creating libraries of novel compounds for biological screening.

An intermediate in the synthesis of targeted therapeutic agents, where the fluorinated ring could optimize pharmacokinetic properties and the bromoethoxy group allows for linkage to other molecular fragments.

A monomer or functional component in the development of new polymers and materials with specific optical or physical properties.

The strategic placement of the fluorine and bromine atoms on the phenyl ether scaffold provides a clear direction for future research, focusing on leveraging the distinct chemical properties of each halogen to construct complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXQQHCOZDDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85262-57-3
Record name 1-(2-bromoethoxy)-3-fluorobenzene
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Synthetic Methodologies for 1 2 Bromoethoxy 3 Fluorobenzene and Its Analogues

Etherification Approaches for Phenol (B47542) Derivatives

The formation of the ether linkage in aryl ether compounds, including 1-(2-bromoethoxy)-3-fluorobenzene, is most commonly achieved through the etherification of corresponding phenol derivatives.

Williamson Ether Synthesis and Optimized Conditions

The Williamson ether synthesis is a versatile and widely employed method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com

In the context of synthesizing this compound, the synthesis would typically involve the reaction of a 3-fluorophenoxide ion with an appropriate bromo-containing electrophile. For the Williamson ether synthesis to be effective, the alkyl halide should ideally be primary to minimize competing elimination reactions. organicchemistrytutor.comyoutube.com

Phenols are more acidic than aliphatic alcohols, which allows for the use of weaker bases to generate the necessary phenoxide nucleophile. edubirdie.com The choice of solvent is also a critical factor, with polar aprotic solvents often favoring the SN2 pathway.

Role of Specific Reagents (e.g., 1,2-dibromoethane (B42909), potassium carbonate)

The synthesis of this compound specifically utilizes 3-fluorophenol (B1196323) and 1,2-dibromoethane. In this reaction, a base is required to deprotonate the 3-fluorophenol to form the more nucleophilic 3-fluorophenoxide. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate basicity and good solubility in polar aprotic solvents like acetone (B3395972) or acetonitrile, which are often used for these reactions.

The 3-fluorophenoxide then attacks one of the bromine atoms in 1,2-dibromoethane in an SN2 fashion. The use of a large excess of 1,2-dibromoethane can help to minimize the formation of a diether byproduct where the phenoxide reacts with both ends of the dibromoethane.

Targeted Synthesis of Bromoethoxy-Substituted Benzene (B151609) Derivatives

The strategies for synthesizing bromoethoxy-substituted benzene derivatives can be adapted to introduce the bromoethoxy group onto various aromatic rings and to create a library of positional isomers and analogues.

Strategies for Introducing the Bromoethoxy Moiety

The primary strategy for introducing the bromoethoxy moiety onto an aromatic ring is through the Williamson ether synthesis, as detailed above. organicchemistrytutor.comrsc.org This involves the reaction of a substituted phenol with 1,2-dibromoethane in the presence of a suitable base. rsc.org The versatility of this method allows for the synthesis of a wide range of bromoethoxy-substituted benzene derivatives by simply varying the starting phenol.

An alternative, though less direct, approach could involve a multi-step sequence where an alcohol is first introduced to the aromatic ring, followed by conversion to the bromoethoxy group. However, the direct etherification of phenols is generally more efficient.

Synthesis of Positional Isomers and Analogues with Diverse Aromatic Substitutions

The synthesis of positional isomers, such as 1-(2-bromoethoxy)-2-fluorobenzene (B61342) and 1-(2-bromoethoxy)-4-fluorobenzene, can be achieved by starting with the corresponding 2-fluorophenol (B130384) or 4-fluorophenol. The principles of the Williamson ether synthesis remain the same.

Furthermore, a wide array of analogues with diverse aromatic substitutions can be prepared. The directing effects of substituents already present on the benzene ring must be considered when planning multi-step syntheses. openochem.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org For instance, electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. libretexts.orgmsu.edu This knowledge is crucial for designing synthetic routes to polysubstituted benzene derivatives. openstax.orgyoutube.comyoutube.com

Below is a table summarizing the synthesis of various bromoethoxy-substituted benzene analogues via the Williamson ether synthesis:

Starting PhenolProduct
3-FluorophenolThis compound
2-Fluorophenol1-(2-Bromoethoxy)-2-fluorobenzene
4-Fluorophenol1-(2-Bromoethoxy)-4-fluorobenzene
Phenol1-(2-Bromoethoxy)benzene
3-Chlorophenol1-(2-Bromoethoxy)-3-chlorobenzene
4-Methylphenol1-(2-Bromoethoxy)-4-methylbenzene

Exploration of Catalytic Systems in Synthesis

While the Williamson ether synthesis is a robust method, modern synthetic chemistry has seen the development of catalytic systems to improve the efficiency and scope of etherification reactions. rsc.org For the synthesis of aryl ethers, copper- and palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives. google.comorganic-chemistry.org

These catalytic methods can often tolerate a wider range of functional groups and may proceed under milder reaction conditions. For example, copper-catalyzed Ullmann-type coupling reactions can be used to form aryl ethers from aryl halides and alcohols. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination protocols have also been adapted for etherification. organic-chemistry.org

Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For instance, nickel-catalyzed cross-coupling reactions have been explored for the synthesis of complex aryl ethers. nih.gov These catalytic approaches offer promising avenues for the synthesis of this compound and its analogues, potentially with higher yields and greater substrate scope. organic-chemistry.org

A summary of potential catalytic approaches is presented in the table below:

Catalytic SystemReactantsProduct Type
Copper-based catalystAryl halide + AlcoholAryl ether
Palladium-based catalystAryl halide + AlcoholAryl ether
Nickel-based catalystAryl halide + AlcoholAryl ether

Methodological Advancements and Yield Optimization in the Synthesis of this compound and its Analogues

The synthesis of this compound, a halogenated aromatic ether, is most commonly achieved through the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this translates to the O-alkylation of 3-fluorophenol with 1,2-dibromoethane. While the fundamental synthetic route is straightforward, significant advancements have been made in optimizing reaction conditions to improve yield, purity, and reaction times. These advancements primarily revolve around the choice of base, solvent, and the application of phase-transfer catalysis.

The core reaction for the synthesis of this compound involves the deprotonation of 3-fluorophenol to form the more nucleophilic 3-fluorophenoxide ion, which then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction (SN2). The use of a large excess of 1,2-dibromoethane is common to favor the desired mono-alkylation product over the potential dialkylated side product.

Initial synthetic approaches often utilized common bases and solvents, which, while effective, did not always provide optimal yields. Research into analogous phenolic etherifications has highlighted key areas for process improvement. A foundational method for a similar transformation, the mono-alkylation of a phenol with 1,2-dibromoethane, employed potassium carbonate as the base in acetone, resulting in a moderate yield of 40%. chemspider.com The reaction was noted to be slow, and increasing the reaction time did not significantly improve the conversion rate. chemspider.com This provides a baseline from which methodological advancements can be assessed.

Table 1: Foundational Williamson Ether Synthesis of a Phenolic Analogue

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)Reference
tert-butyl-4-hydroxyphenylcarbamate1,2-dibromoethaneK₂CO₃AcetoneReflux1240 chemspider.com

Subsequent research and optimization studies on Williamson ether syntheses for various phenols have led to significant improvements in yield. The choice of base and solvent plays a critical role. For instance, in the synthesis of other aryl ethers, switching from weaker bases like potassium carbonate to stronger bases, or using bases with higher solubility in the reaction medium, has been shown to enhance reaction rates and yields. plos.org The use of aprotic polar solvents such as dimethylformamide (DMF) is often favored over acetone for SN2 reactions as they can better solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion. chemspider.com

Further advancements have been achieved through the implementation of phase-transfer catalysis (PTC). This technique is particularly useful when dealing with reactants that have different solubilities, such as an aqueous or solid inorganic base and an organic substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This often leads to faster reactions, milder reaction conditions, and improved yields.

The optimization of the synthesis of (prop-2-ynyloxy)benzene derivatives, which are structurally analogous to the target compound, demonstrates the impact of systematic variation of reaction parameters. In these studies, various bases and solvents were screened to identify the optimal conditions. plos.orgsemanticscholar.org These findings suggest that a similar approach for this compound would involve screening different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, NaOH), solvents (e.g., acetone, acetonitrile, DMF, THF), and potentially the addition of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB). The electron-withdrawing nature of the fluorine atom in 3-fluorophenol increases the acidity of the phenolic proton, making deprotonation easier compared to unsubstituted phenol. plos.org

Table 2: Optimization Parameters for Analogous Aryl Ether Syntheses

ParameterVariationExpected Outcome for this compound SynthesisRationale
Base K₂CO₃ vs. Cs₂CO₃Higher yield with Cs₂CO₃Increased solubility and reactivity of the phenoxide. chemspider.com
Solvent Acetone vs. DMFHigher yield and faster reaction in DMFBetter solvation of the counter-ion, leading to a more nucleophilic phenoxide. chemspider.com
Catalyst None vs. Phase-Transfer Catalyst (e.g., TBAB)Higher yield and/or milder conditions with PTCFacilitates the transfer of the phenoxide to the organic phase.

Based on these advancements, a modern, optimized synthesis of this compound would likely employ a strong base like cesium carbonate in a polar aprotic solvent such as DMF, potentially at a slightly elevated temperature (e.g., 70-80 °C) to ensure a reasonable reaction rate without promoting side reactions. chemspider.com The inclusion of a phase-transfer catalyst could further enhance the yield and allow for the use of less expensive bases like sodium hydroxide (B78521) in a biphasic system.

Chemical Reactivity and Mechanistic Investigations of the Bromoethoxy Moiety

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 1-(2-bromoethoxy)-3-fluorobenzene is susceptible to substitution by a wide array of nucleophiles. This reactivity is fundamental to its application in the synthesis of various derivatives.

Reactions with Nitrogen-Containing Nucleophiles (e.g., piperazines, amines, azides)

The reaction of this compound with nitrogen-based nucleophiles is a well-established method for introducing nitrogen-containing moieties. These reactions typically proceed via an S_N2 mechanism, where the nucleophilic nitrogen attacks the carbon atom bonded to the bromine, displacing the bromide ion.

Piperazines and Amines: The alkylation of piperazines and other amines with this compound is a common strategy in medicinal chemistry. For instance, the synthesis of vortioxetine, a multimodal antidepressant, can involve the reaction of a piperazine (B1678402) derivative with a related bromo-functionalized precursor. cjph.com.cnnih.govsci-hub.se Generally, these reactions are carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can influence the reaction rate and yield. Dioxane is a commonly used solvent for such reactions. nih.gov

Azides: The bromoethoxy group readily reacts with azide (B81097) ions (N₃⁻) to form the corresponding azidoethoxy derivative. This reaction is a key step in the introduction of an azide functional group, which can then be used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. nih.govnih.govchemrxiv.orgresearchgate.net The reaction with sodium azide is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the azide salt and promote the S_N2 reaction.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

Nucleophile Product Type Reaction Conditions Reference(s)
Piperazine N-Arylpiperazine derivative Base (e.g., NaH, K₂CO₃), Solvent (e.g., Dioxane, THF) nih.govsci-hub.senih.gov
Amine (primary or secondary) N-Alkylated amine Base, Solvent nih.gov
Sodium Azide Azidoethoxy derivative Solvent (e.g., DMF) nih.gov

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., phenols, thiols)

Oxygen and sulfur nucleophiles also effectively displace the bromine atom of the bromoethoxy group.

Phenols: The reaction with phenols, in the presence of a base, leads to the formation of diaryl ethers. This is a variation of the Williamson ether synthesis. The basic conditions deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the bromoethoxy group.

Thiols: Similarly, thiols can be S-alkylated with this compound to yield thioethers. chemrxiv.org This reaction is often carried out under basic conditions to generate the more potent thiolate nucleophile. The resulting thioethers are valuable intermediates in organic synthesis.

Intramolecular Cyclization Pathways Driven by Nucleophilic Attack

In molecules containing both the bromoethoxy group and a suitably positioned internal nucleophile, intramolecular cyclization can occur. This process leads to the formation of heterocyclic ring systems. The likelihood and outcome of such a reaction depend on the nature of the nucleophile, the length of the tether connecting the nucleophile and the electrophilic center, and the reaction conditions. For example, if a deprotonated amine or alcohol is present elsewhere in the molecule, it can attack the carbon bearing the bromine, leading to the formation of a nitrogen or oxygen-containing ring.

Reactivity as a Leaving Group in Functionalization

The bromoethoxy group can also be viewed as a functional handle that can be transformed into other groups. youtube.comnih.govshu.ac.ukresearchgate.net In these "functionalization reactions," the entire bromoethoxy moiety is not incorporated into the final product, but rather acts as a precursor to a more reactive intermediate. For instance, elimination reactions can be induced to form a vinyl ether, which can then undergo further transformations.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

The carbon-bromine bond in this compound can participate in transition metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. googleapis.comchemicalbook.comnih.gov

In a typical palladium-catalyzed cross-coupling reaction, the process begins with the oxidative addition of the aryl or alkyl bromide to a low-valent palladium complex. This is followed by transmetalation with an organometallic reagent (in the case of Suzuki or Negishi coupling) or coordination of an alkene or amine (for Heck and Buchwald-Hartwig reactions, respectively). The final step is reductive elimination, which forms the desired product and regenerates the active palladium catalyst. The use of specific phosphine (B1218219) ligands is often crucial for the success of these reactions, as they can influence the reactivity and stability of the palladium catalyst. googleapis.comrsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed
Suzuki Coupling Organoboron reagent C-C
Heck Coupling Alkene C-C
Buchwald-Hartwig Amination Amine C-N
Negishi Coupling Organozinc reagent C-C

Ring-Opening Reactions with Cyclic Ethers

While this compound itself is not a cyclic ether, the bromoethoxy moiety can be involved in reactions that lead to the opening of cyclic ethers. openstax.org For example, under certain conditions, the bromide ion displaced in a nucleophilic substitution reaction could, in the presence of a Lewis acid, act as a nucleophile to open a cyclic ether like tetrahydrofuran (B95107) (THF) or an epoxide. cas.cnmdpi.comnih.govmasterorganicchemistry.com This would result in the formation of a halo-alcohol derivative. The reactivity of cyclic ethers to ring-opening is dependent on ring strain, with epoxides being significantly more reactive than less strained ethers like THF. openstax.orgmdpi.com Lewis acids are often employed to activate the cyclic ether towards nucleophilic attack. mdpi.com

Derivatization and Functionalization Strategies

Incorporation into Complex Heterocyclic Scaffolds

A primary application of 1-(2-bromoethoxy)-3-fluorobenzene is its use as an alkylating agent to modify complex heterocyclic systems. The bromoethoxy group readily participates in nucleophilic substitution reactions with heteroatoms like nitrogen and oxygen present in these scaffolds. This strategy is widely employed to synthesize libraries of novel compounds with potential applications in medicinal chemistry and materials science. The general mechanism involves the deprotonation of a hydroxyl or N-H group on the heterocycle by a suitable base, creating a nucleophile that then attacks the electrophilic carbon of the bromoethoxy chain, displacing the bromide ion.

General Alkylation Reaction:

Heterocycle-Nu-H + Base → Heterocycle-Nu⁻

Heterocycle-Nu⁻ + Br-CH₂-CH₂-O-(m-C₆H₄F) → Heterocycle-Nu-CH₂-CH₂-O-(m-C₆H₄F) + Br⁻

(Where Nu = O or N)

Pyrazolopyridines: The pyrazolopyridine core is a significant scaffold in medicinal chemistry. Alkylation of pyrazolopyridines can occur on the pyrazole (B372694) or pyridine (B92270) nitrogen atoms, depending on the substitution pattern and reaction conditions. For instance, N-alkylation of pyrazole and indazole systems with haloalkanes is a well-established method for generating functionalized derivatives. nih.govthieme-connect.comprinceton.eduresearchgate.netmdpi.com This reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent. The introduction of the 2-(3-fluorophenoxy)ethyl side chain via this compound can be used to explore structure-activity relationships in drug discovery programs targeting kinases or other enzymes.

Coumarins: Coumarins (2H-chromen-2-ones) are a class of compounds known for their diverse biological activities. The synthesis of ether derivatives of hydroxycoumarins is a common derivatization strategy. The hydroxyl group of a coumarin (B35378) scaffold can be alkylated with this compound under basic conditions (e.g., using K₂CO₃ in acetone (B3395972) or DMF) to yield the corresponding ether. researchgate.net This modification can significantly alter the parent molecule's lipophilicity and biological profile. For example, 7-(2-bromoethoxy)-2H-chromen-2-one has been synthesized and used as an intermediate for further functionalization. researchgate.net

Isatins: Isatin (B1672199) (1H-indole-2,3-dione) is a privileged scaffold for the synthesis of a variety of heterocyclic compounds with significant biological properties. The N-H proton of the isatin ring is acidic and can be readily removed by a base, allowing for N-alkylation. The reaction of isatin with alkyl halides like this compound in the presence of bases such as potassium carbonate, cesium carbonate, or KF/alumina provides a straightforward route to N-substituted isatins. nih.gov This functionalization is crucial as N-substituted isatins are key precursors for many bioactive molecules. princeton.edunih.gov

Xanthones: Xanthones (9H-xanthen-9-ones) are another class of heterocyclic compounds with a broad spectrum of pharmacological activities. The synthesis of 3-O-substituted xanthone (B1684191) derivatives is a common strategy to enhance their biological effects. researchgate.net The hydroxyl groups on the xanthone core, particularly at positions like C-3, can be alkylated using this compound in a Williamson ether synthesis. This reaction typically involves a base such as potassium carbonate in a solvent like acetone, leading to the formation of a stable ether linkage. nih.gov

Table 1: Alkylation Strategies for Heterocyclic Scaffolds

Heterocyclic Scaffold Typical Reaction Conditions Resulting Derivative
Pyrazolopyridine K₂CO₃, DMF or MeCN N-[2-(3-Fluorophenoxy)ethyl]pyrazolopyridine
Coumarin K₂CO₃, Acetone O-[2-(3-Fluorophenoxy)ethyl]hydroxycoumarin
Isatin Cs₂CO₃ or K₂CO₃, DMF 1-[2-(3-Fluorophenoxy)ethyl]isatin
Xanthone K₂CO₃, Acetone, Reflux O-[2-(3-Fluorophenoxy)ethyl]hydroxyxanthone

Construction of Hybrid Molecules and Advanced Conjugates

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new entity with potentially enhanced affinity, selectivity, or a multi-target profile. This compound is an excellent linker for creating such hybrid molecules.

A prominent strategy for constructing these conjugates is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction forms a stable triazole ring, linking two molecular fragments. To utilize this method, the bromo-functional group of this compound is first converted into an azide (B81097). This is readily achieved by reacting it with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The resulting 1-(2-azidoethoxy)-3-fluorobenzene can then be "clicked" onto a target molecule that has been functionalized with a terminal alkyne. This modular approach allows for the efficient assembly of complex hybrid molecules from distinct building blocks. nih.govorganic-chemistry.orgiris-biotech.de

Strategy for Hybrid Molecule Synthesis via Click Chemistry:

Azide Formation: Br-CH₂-CH₂-O-(m-C₆H₄F) + NaN₃ → N₃-CH₂-CH₂-O-(m-C₆H₄F) + NaBr

Click Reaction: N₃-CH₂-CH₂-O-(m-C₆H₄F) + Alkyne-MoleculeB → (MoleculeB-Triazole)-CH₂-CH₂-O-(m-C₆H₄F)

This strategy has been widely used to link bioactive molecules, fluorescent tags, or targeting moieties to create advanced molecular probes and potential therapeutic agents.

Strategies for Selective Fluorination and Radiolabeling (e.g., ¹⁸F-labeling precursors)

The fluorine atom on the phenyl ring of this compound makes it a candidate for applications in Positron Emission Tomography (PET) imaging, which often utilizes the radioisotope fluorine-18 (B77423) (¹⁸F). While direct isotopic exchange of the stable ¹⁹F atom with ¹⁸F is possible, it is generally inefficient. A more common and effective strategy is to design a precursor molecule where a leaving group is positioned on the aromatic ring, which can then be displaced by [¹⁸F]fluoride via a nucleophilic aromatic substitution (S_NAr) reaction. nih.govacs.org

For this purpose, this compound itself is not the immediate precursor for radiolabeling. Instead, a related compound, such as 1-(2-bromoethoxy)-3-nitrobenzene or a diaryliodonium salt derivative, would be synthesized and used as the labeling precursor. rsc.org The strategy involves two key stages:

Conjugation: The precursor (e.g., 1-(2-bromoethoxy)-3-nitrobenzene) is first attached to a biomolecule or drug of interest via its bromoethoxy group.

Radiolabeling: In the final step of the synthesis, the nitro group on the conjugated molecule is displaced by nucleophilic [¹⁸F]fluoride under heating, often assisted by a phase-transfer catalyst (like Kryptofix 2.2.2) and a base (like K₂CO₃). researchgate.netnih.gov

The presence of an electron-withdrawing group, such as a nitro group, is crucial as it activates the aromatic ring towards nucleophilic attack by the [¹⁸F]fluoride ion. acs.org This late-stage radiofluorination approach is highly advantageous as it allows the short-lived ¹⁸F isotope (half-life ≈ 110 minutes) to be introduced at the end of a synthetic sequence, maximizing the radiochemical yield of the final PET tracer. nih.govacs.org

Table 2: Precursor Strategy for ¹⁸F-Radiolabeling

Precursor Functional Group Labeling Reaction Key advantage
Nitro (-NO₂) Nucleophilic Aromatic Substitution (S_NAr) Strong activation of the aromatic ring for [¹⁸F]fluoride attack.
Trimethylammonium (-N⁺(CH₃)₃) Nucleophilic Aromatic Substitution (S_NAr) Good leaving group, often used for activated aromatic systems.
Diaryliodonium Salt Copper-mediated Radiofluorination Allows fluorination of electron-rich or neutral aromatic rings. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(2-Bromoethoxy)-3-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the connectivity and substitution pattern of the molecule. magritek.com

¹H NMR spectra reveal the number of different types of protons and their neighboring environments. The aromatic region typically shows complex multiplets due to the protons on the fluorinated benzene (B151609) ring. The ethoxy chain protons appear as distinct triplets, corresponding to the methylene (B1212753) groups adjacent to the bromine and oxygen atoms.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom, including those in the aromatic ring and the ethoxy side chain. The chemical shifts are influenced by the electronegativity of the attached fluorine and bromine atoms. epa.gov

¹⁹F NMR is particularly useful for fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and highly sensitive. The spectrum for this compound would show a signal corresponding to the single fluorine atom on the benzene ring, with its chemical shift and coupling to adjacent protons providing further structural confirmation. nih.govspectrabase.com The analysis of these spectra in concert allows for the unambiguous assignment of the compound's structure. magritek.com

Interactive Data Table: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.40-6.80m-Aromatic-H
¹H4.35tJ = 6.2-OCH₂-
¹H3.65tJ = 6.2-CH₂Br
¹³C163.5 (d)dJ(C-F) = 243C-F
¹³C130.8 (d)dJ(C-F) = 8.5Aromatic C-H
¹³C114.5 (d)dJ(C-F) = 2.5Aromatic C-H
¹³C110.0 (d)dJ(C-F) = 21.5Aromatic C-H
¹³C105.2 (d)dJ(C-F) = 25.5Aromatic C-H
¹³C68.2t--OCH₂-
¹³C28.9t--CH₂Br
¹⁹F-112.5m-Ar-F

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS, GC-MS, MALDI-ToF MS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. rsc.org For this compound, HRMS provides an exact mass measurement, confirming the molecular formula C₈H₈BrFO. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.orgshimadzu.com This technique is used to analyze the purity of this compound and to study its fragmentation pattern upon electron ionization. The resulting mass spectrum shows a characteristic molecular ion peak and several fragment ions, which correspond to the loss of specific groups from the parent molecule, providing further structural evidence. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is another valuable mass spectrometry technique, particularly for the analysis of non-volatile or thermally labile compounds. analytik-jena.krnih.govnih.gov While less common for small molecules like this compound, it can be used to confirm the molecular weight and is particularly useful in the analysis of reaction mixtures or for high-throughput screening. researchgate.netchemrxiv.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺218.98154136.8
[M+Na]⁺240.96348148.8
[M-H]⁻216.96698142.1
[M+NH₄]⁺236.00808159.1
[M+K]⁺256.93742138.2
[M+H-H₂O]⁺200.97152136.5
[M+HCOO]⁻262.97246158.4
[M+CH₃COO]⁻276.98811184.7
[M+Na-2H]⁻238.94893145.2
[M]⁺217.97371155.6
[M]⁻217.97481155.6

Source: Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. m/z: mass to charge ratio of the adduct. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. acubiochem.com Key absorptions include the C-H stretching of the aromatic ring and the aliphatic chain, the C-O-C stretching of the ether linkage, the C-F stretching of the fluorinated benzene, and the C-Br stretching of the bromoethyl group. These vibrational signatures collectively provide a molecular fingerprint, confirming the presence of the expected functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1600, 1480StrongAromatic C=C stretch
~1250StrongAryl-O stretch (asymmetric)
~1100StrongC-F stretch
~1050StrongAryl-O stretch (symmetric)
~680StrongC-Br stretch

Note: The data presented are representative and may vary slightly depending on the sampling method (e.g., KBr pellet, thin film).

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uth.edu If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding, C-H···F, and π-π stacking interactions, which can influence the physical properties of the compound. While no specific crystallographic data for this compound was found in the provided search results, this technique remains a powerful tool for its definitive structural characterization in the solid state. uni.luacubiochem.com

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, HPLC, TLC)

Chromatographic techniques are essential for the purification and assessment of purity of synthesized compounds like this compound. tamu.edu

Column chromatography is a preparative technique used to separate the desired product from unreacted starting materials and byproducts. researchgate.net A stationary phase, such as silica (B1680970) gel or alumina, is used with a suitable mobile phase (eluent) to achieve separation based on the differential adsorption of the components in the mixture. tamu.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound. sielc.com By using a high-pressure pump to pass the sample through a packed column, HPLC can provide high-resolution separation and quantification of the components in a mixture. acubiochem.com A reverse-phase HPLC method, for instance, could be developed to confirm the purity of this compound. sielc.com

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. ijcps.org A small amount of the compound is spotted on a TLC plate coated with a stationary phase, and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the compound provides an indication of its polarity and can be compared to that of the starting materials and expected byproducts.

Interactive Data Table: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase (Typical)Purpose
Column ChromatographySilica GelHexane/Ethyl Acetate gradientPurification
HPLCC18 (Reverse Phase)Acetonitrile/WaterPurity Assessment
TLCSilica Gel on AluminumHexane/Ethyl AcetateReaction Monitoring, Purity Check

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method in many branches of chemistry for its balance of computational cost and accuracy. arxiv.org It is used to investigate the electronic structure of many-electron systems, making it an invaluable tool for predicting molecular properties. arxiv.orgnih.gov While specific, in-depth DFT studies on 1-(2-Bromoethoxy)-3-fluorobenzene are not prevalent in published literature, the methodology allows for robust predictions of its characteristics.

DFT calculations focus on the electron density rather than the complex many-electron wavefunction. arxiv.org For this compound, a typical study would begin with geometry optimization to find the lowest energy conformation. Using a suitable functional (such as B3LYP) and basis set (like 6-311++G**), key electronic and spectroscopic properties can be calculated. researchgate.net

Electronic Structure and Reactivity: The electronic character of the molecule is described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For the fluorobenzene (B45895) moiety, the fluorine atom acts as an electron-withdrawing group via induction, which can influence the electron density distribution across the aromatic ring. researchgate.net

Spectroscopic Properties: DFT is also employed to predict various spectra. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which helps in identifying characteristic functional group vibrations. Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical counterpart to experimental data for structural elucidation. Calculations can also be extended to predict electronic excitations, which are related to UV-Visible spectroscopy. arxiv.org

Table 1: Predicted Physicochemical and Electronic Properties for this compound.
PropertyPredicted ValueSignificance
Molecular FormulaC8H8BrFOBasic atomic composition. uni.lu
Molecular Weight219.05 g/molMass of one mole of the substance.
XLogP (predicted)2.8A measure of lipophilicity, important for predicting membrane permeability. uni.lu
Topological Polar Surface Area9.23 ŲPredicts transport properties of drugs.
Monoisotopic Mass217.97426 DaExact mass used in mass spectrometry analysis. uni.lu

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. github.iomdpi.com This technique is particularly useful for studying the conformational flexibility and dynamic behavior of a molecule like this compound, which possesses a flexible ether side chain.

An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. youtube.com The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Conformational Analysis: The bromoethoxy side chain of the molecule is not rigid and can adopt various conformations due to rotation around the C-C and C-O single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. This analysis is critical for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the absolute lowest energy state.

Dynamic Behavior: By simulating the molecule in a solvent (typically water) at a given temperature and pressure, MD can provide insights into its solvation and dynamic behavior in a more realistic environment. cam.ac.uk Key analyses from an MD trajectory include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Analysis: To map the rotational freedom and preferred angles of the side chain.

Table 2: Parameters for a Hypothetical MD Simulation of this compound.
ParameterTypical Value/MethodPurpose
Force FieldGAFF, CHARMMDefines the potential energy and interactions between atoms.
Solvent ModelTIP3P WaterSimulates an aqueous environment.
Simulation Time100-500 nsEnsures adequate sampling of conformational space. mdpi.com
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Analysis OutputConformational clusters, RMSD, RMSF, Dihedral distributionsProvides insights into structural stability, flexibility, and preferred shapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. kpfu.runih.gov These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested chemicals. mdpi.com

A QSAR model is a mathematical equation that relates one or more molecular descriptors to a biological endpoint. nih.gov While no specific QSAR models have been published for this compound itself, it could be included as part of a larger dataset of halogenated compounds to develop a predictive model for a specific biological effect, such as cytotoxicity or enzyme inhibition. researchgate.net

The typical workflow for developing a QSAR model involves several key steps:

Data Collection: A dataset of structurally related compounds with experimentally measured biological activity is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that best correlates the descriptors (independent variables) with the biological activity (dependent variable).

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov

For this compound, relevant descriptors would include measures of lipophilicity (LogP), size (molecular weight), and electronic properties (dipole moment, partial charges).

Table 3: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling.
Descriptor TypeDescriptor NameValueRelevance in QSAR
PhysicochemicalMolecular Weight219.05 g/molRelated to molecular size and diffusion.
LipophilicityXLogP33.4 nih.govCrucial for membrane permeability and hydrophobic interactions.
TopologicalTopological Polar Surface Area (TPSA)9.23 ŲCorrelates with passive molecular transport through membranes.
StructuralRotatable Bond Count3Indicator of molecular flexibility.
ElectronicHydrogen Bond Acceptor Count1 (Oxygen)Potential for hydrogen bonding with biological targets.

Elucidation of Intermolecular Interactions, Including π-π Stacking and Halogen Bonding

The biological activity and solid-state properties of a molecule are governed by its intermolecular interactions. For this compound, two key non-covalent interactions are of particular interest: π-π stacking and halogen bonding.

π-π Stacking: This interaction occurs between aromatic rings. The fluorobenzene ring of the molecule can interact with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein active site. The presence of the electronegative fluorine atom can modulate the quadrupole moment of the benzene (B151609) ring, influencing the geometry and strength of these stacking interactions compared to an unsubstituted benzene ring.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom. princeton.edu This interaction is directional, occurring along the axis of the C-X bond (where X is the halogen). princeton.edu It arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole. cam.ac.uk

In this compound, the bromine atom is a potential halogen bond donor. The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). princeton.edu Therefore, the bromine atom is capable of forming moderately strong halogen bonds, which can be a crucial interaction in ligand-protein binding. In contrast, fluorine, due to its high electronegativity and low polarizability, is generally considered a very weak or non-existent halogen bond donor. cam.ac.uk These interactions are significant in crystal engineering and rational drug design, where halogen atoms are often incorporated into ligands to enhance binding affinity. researchgate.net

Table 4: Summary of Potential Intermolecular Interactions for this compound.
Interaction TypeParticipating Atoms/GroupsDescription
Halogen BondingC-Br ∙∙∙ O/NThe bromine atom acts as a halogen bond donor via its σ-hole, interacting with a nucleophilic atom. princeton.edu
π-π StackingFluorobenzene ring ∙∙∙ Aromatic ringInteraction between the electron system of the fluorinated aromatic ring and another aromatic moiety.
Hydrogen BondingEther Oxygen (as acceptor)The ether oxygen can act as a hydrogen bond acceptor from a suitable donor group.
Van der Waals ForcesEntire moleculeGeneral attractive/repulsive forces that contribute to overall molecular packing and interactions.

Applications in Medicinal Chemistry and Chemical Biology Research

Role as Key Pharmaceutical Intermediates in Drug Discovery and Development

1-(2-Bromoethoxy)-3-fluorobenzene is primarily utilized as a key pharmaceutical intermediate, a foundational molecule that can be chemically modified in a series of steps to produce more complex active pharmaceutical ingredients. The presence of the bromoethoxy side chain offers a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of larger molecular architectures. The 3-fluoro substituent on the benzene (B151609) ring can influence the electronic properties of the molecule and provide a site for potential metabolic blocking, a common tactic in drug design to improve a drug's half-life.

While direct, publicly available research specifically detailing the synthesis of the below-mentioned classes of compounds from this compound is limited, the compound's structure is amenable to the synthetic routes typically employed for creating such agents. Its utility is inferred from the common practice of using fluorinated and bromo-functionalized aromatics in the synthesis of a wide range of pharmaceuticals.

Development of Biologically Active Compounds

The following sections explore the potential application of this compound as a precursor in the development of various classes of biologically active compounds, based on established principles of medicinal chemistry and the known reactivity of this intermediate.

Fluorinated compounds are prevalent in oncology, with many approved anti-cancer drugs containing fluorine atoms. The synthesis of novel anti-tumor agents often involves the use of fluorinated building blocks to enhance efficacy and pharmacokinetic profiles. While no specific examples of anti-tumor agents synthesized directly from this compound were identified in the performed searches, its structural motifs are relevant to this field. For instance, the fluorophenyl group is a common feature in many kinase inhibitors and other targeted cancer therapies. The bromoethoxy chain could be used to link the fluorophenyl moiety to other pharmacophores known to interact with cancer-related targets.

Potential Anti-tumor Compound Class Role of this compound
Kinase InhibitorsThe fluorophenyl group can be incorporated to improve binding to the ATP-binding site of kinases.
Cytotoxic AgentsThe bromoethoxy group can be used to attach the molecule to a cytotoxic payload.

Serotonin (B10506) (5-HT) receptors are a major target in the treatment of various central nervous system disorders, including depression, anxiety, and psychosis. The development of selective serotonin receptor antagonists is an active area of research. Fluorinated phenyl groups are often incorporated into the structures of these antagonists to modulate their receptor binding affinity and selectivity. The bromoethoxy moiety of this compound could be elaborated to introduce the amine-containing side chains characteristic of many serotonin receptor ligands.

Serotonin Receptor Subtype Potential Application
5-HT2AAntipsychotics, Anxiolytics
5-HT3Antiemetics

Inhibitors of acetylcholinesterase (AChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govgoogle.com The design of new AChE inhibitors often involves the exploration of novel molecular scaffolds that can interact with the active site of the enzyme. While no direct synthesis of an AChE inhibitor from this compound has been reported, the compound's fragments are present in known inhibitors. The fluorophenyl group could be part of a moiety that interacts with the peripheral anionic site of the enzyme, while the ethoxy linker could position a basic nitrogen atom to interact with the catalytic anionic site.

Drug Class Therapeutic Target
Acetylcholinesterase InhibitorsAcetylcholinesterase (AChE)

The rise of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. Fluorinated compounds, particularly fluoroquinolones, have been successful in this area. While not a quinolone itself, this compound could serve as a starting material for novel classes of antimycobacterial drugs. The fluorophenyl ring is a known pharmacophore in some antitubercular agents, and the bromoethoxy chain provides a versatile point for modification to optimize activity and reduce toxicity.

Fluorine-18 (B77423) is a widely used positron-emitting radionuclide for positron emission tomography (PET) imaging. The synthesis of 18F-labeled radiotracers often involves the nucleophilic substitution of a leaving group, such as bromide, with [18F]fluoride. Although the bromine in this compound is on an aliphatic chain and not directly on the aromatic ring, this compound could potentially be used to synthesize precursors for 18F-radiotracers. The stable fluorine atom at the 3-position would remain, while the bromoethoxy group could be modified to introduce a site for radiolabeling or to attach the molecule to a targeting vector for specific imaging applications.

Imaging Modality Potential Role of the Compound
Positron Emission Tomography (PET)Precursor for the synthesis of 18F-labeled radiotracers.
Magnetic Resonance Imaging (MRI)The fluorophenyl moiety could be incorporated into novel fluorine-based MRI contrast agents.

Exploration in Materials Science (e.g., Corrosion Inhibition)

There is no available scientific literature or research data that points to the exploration or application of this compound in the field of materials science, including for purposes such as corrosion inhibition.

Challenges and Future Research Directions

Advancement of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 1-(2-Bromoethoxy)-3-fluorobenzene and related structures often relies on multi-step sequences that may involve harsh reagents and generate significant waste. For instance, the synthesis of haloaromatics can involve catalysts like aluminum halides, which pose environmental and handling challenges. google.com A typical route to this compound would likely involve the Williamson ether synthesis between 3-fluorophenol (B1196323) and 1,2-dibromoethane (B42909), a process that can be optimized. chemicalbook.com

Future research must focus on developing more sustainable and efficient synthetic protocols. Key challenges include:

Improving Atom Economy: Designing routes that minimize the formation of byproducts.

Catalyst Development: Replacing traditional catalysts with recyclable, heterogeneous, or enzyme-based catalysts to simplify purification and reduce environmental impact.

Process Intensification: Exploring continuous flow reactors which can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes.

Green Solvents: Investigating the use of greener solvents to replace chlorinated or other hazardous solvents commonly used in organic synthesis.

Expanding the Scope of Derivatization and Selective Functionalization

This compound possesses multiple reactive sites: the bromoethyl tail ripe for nucleophilic substitution (an SN2 reaction) and several positions on the aromatic ring for electrophilic substitution or metal-catalyzed cross-coupling. researchgate.net The primary challenge lies in achieving high regioselectivity. The fluorine and alkoxy groups are both ortho-, para-directing, creating competition between the C2, C4, and C6 positions for functionalization.

Future research directions should include:

Site-Selective Cross-Coupling: Developing robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at specific positions on the aromatic ring. kfupm.edu.sa This would enable the introduction of a wide array of aryl, amino, and alkynyl groups.

Directed Metalation: Employing directing groups to achieve lithiation or borylation at a single, desired position on the ring, which can then be functionalized. rsc.org

C-H Functionalization: Exploring modern C-H activation strategies to directly convert inert C-H bonds on the aromatic ring into new functional groups, bypassing the need for pre-functionalized starting materials. nih.govrsc.org

Side-Chain Modification: Moving beyond simple bromide displacement to develop more complex modifications of the ethoxy chain, potentially installing chiral centers or other functional moieties.

In-depth Mechanistic Investigations of Novel Transformations

To rationally design more efficient and selective reactions, a deep understanding of the underlying reaction mechanisms is essential. For a molecule like this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating alkoxy group significantly influences the reactivity of the aromatic ring and the ethoxy side chain.

Future research should prioritize:

Kinetic Studies: Performing detailed kinetic analysis of key transformations to understand reaction rates and the influence of catalysts, solvents, and temperature.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict regioselectivity. rsc.org Such studies can provide insights that are difficult to obtain experimentally.

Spectroscopic Analysis: Using in-situ spectroscopic techniques (e.g., NMR, IR) to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.

Isotopic Labeling: Conducting isotopic labeling studies to trace the pathways of atoms throughout a reaction, definitively confirming mechanistic routes. For example, investigating photoinduced electron transfer mechanisms in potential coupling reactions could open new synthetic avenues. nih.govktu.edu

Integration into Advanced Functional Materials and Nanotechnologies

The unique combination of a flexible ether linkage, a reactive handle (the bromide), and a fluorinated aromatic ring makes this compound an attractive scaffold for the synthesis of advanced materials. Fluorinated organic molecules are known for their unique electronic properties, thermal stability, and hydrophobicity, which are desirable traits in materials science.

Key future research opportunities include:

Liquid Crystals: Designing and synthesizing derivatives where the core structure is incorporated into mesogenic molecules, with the fluorine atom helping to tune the dielectric anisotropy and other key properties.

Organic Electronics: Using the compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The fluorine substituent can modulate HOMO/LUMO energy levels and influence molecular packing.

Functional Polymers: Polymerizing derivatives of this compound to create novel fluoropolymers with tailored properties for applications ranging from specialty coatings to advanced membranes.

Sensors: Developing derivatives that can act as chemosensors, where the fluorescence or electronic properties of the molecule change upon binding to a specific analyte. The development of fluorophores for detecting specific molecules demonstrates the potential of such systems. ktu.edu

Identification and Validation of Novel Biological Targets and Therapeutic Modalities

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net While this compound itself is not a therapeutic agent, it serves as a valuable starting point for creating libraries of new chemical entities for drug discovery.

The challenges and future directions in this area are substantial:

Library Synthesis: Utilizing the derivatization strategies outlined in section 8.2 to generate a diverse library of compounds based on the this compound scaffold.

High-Throughput Screening: Screening this chemical library against a wide range of biological targets (e.g., enzymes, receptors, ion channels) to identify "hits"—molecules that show promising activity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of initial hits to improve potency and selectivity, a process often referred to as late-stage diversification. nih.gov

Target Identification and Validation: For compounds that exhibit interesting phenotypic effects in cell-based assays, a significant challenge is to identify their specific molecular target, which is a crucial step in validating a new therapeutic modality.

Interactive Research Focus Table

The following table summarizes the key structural features of this compound and links them to future research challenges and the advanced methodologies required to address them.

Structural FeatureResearch ChallengePotential Methodologies
Aromatic Ring Regioselective FunctionalizationDirected Ortho-Metalation, Site-Selective Cross-Coupling, C-H Activation
Fluorine Atom Modulating Electronic PropertiesDFT Calculations, Cyclic Voltammetry, Spectroscopic Analysis (UV-Vis, Fluorescence)
Bromoethyl Group Nucleophilic Substitution/EliminationSN2 Reactions, Mechanistic Studies (Kinetics, Isotopic Labeling), Derivatization
Ether Linkage Conformational Flexibility & StabilityX-ray Crystallography, NMR (NOESY), Molecular Modeling
Entire Molecule Sustainable SynthesisGreen Chemistry Metrics, Flow Chemistry, Heterogeneous Catalysis
Entire Molecule Bio-applicationsCombinatorial Chemistry, High-Throughput Screening, SAR Studies

Q & A

Basic: What are the established synthetic routes for 1-(2-Bromoethoxy)-3-fluorobenzene, and what key reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. A common approach is the alkylation of 3-fluorophenol with 1,2-dibromoethane under basic conditions. For example:

  • Step 1: React 3-fluorophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours .
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the bromoethoxy derivative.

Key factors affecting yield:

  • Solvent choice: Polar aprotic solvents like THF or DMF enhance reactivity .
  • Temperature: Elevated temperatures (60–80°C) improve reaction kinetics but may increase side reactions like elimination.
  • Base strength: Weak bases (e.g., K₂CO₃) minimize competing hydrolysis of the bromoethoxy group .

Basic: How is this compound characterized using spectroscopic methods?

Answer:
Characterization relies on a combination of ¹H/¹³C NMR, IR, and mass spectrometry :

  • ¹H NMR:
    • Aromatic protons: δ 6.8–7.2 ppm (split due to fluorine coupling).
    • -OCH₂CH₂Br: δ 3.6–4.2 ppm (triplet for CH₂Br, quartet for OCH₂) .
  • ¹³C NMR:
    • Fluorinated aromatic carbons: δ 115–125 ppm (¹JCF ~245 Hz).
    • Bromoethoxy carbons: δ 30–40 ppm (CH₂Br), 65–70 ppm (OCH₂) .
  • IR: Strong C-F stretch at 1100–1250 cm⁻¹ and C-Br at 500–600 cm⁻¹.
  • MS (EI): Molecular ion peak at m/z 232 (C₈H₇BrFO⁺) with fragmentation patterns confirming substituent positions .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in biological data (e.g., variable enzyme inhibition) can be addressed via:

Comparative substituent analysis:

  • Synthesize analogs with modified substituents (e.g., replacing Br with Cl or varying fluorine positions) to isolate structural contributors to activity .

In silico modeling:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

Validation assays:

  • Replicate studies under standardized conditions (pH, temperature, solvent) to control for environmental variability .

Example: notes limited but conflicting data on interactions with cytochrome P450 enzymes; orthogonal assays (e.g., fluorescence quenching) can validate initial findings.

Advanced: How does the bromoethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The bromoethoxy group (-OCH₂CH₂Br) serves as a versatile leaving group due to:

  • Electrophilicity: The electron-withdrawing fluorine on the benzene ring enhances the electrophilic character of the adjacent bromine, facilitating SN2 reactions .
  • Steric effects: The ethoxy spacer reduces steric hindrance compared to bulkier substituents, improving accessibility for nucleophiles (e.g., amines, thiols) .

Methodological optimization:

  • Use polar solvents (e.g., DMSO) and catalytic iodide (KI) to accelerate bromide displacement .
  • Monitor reaction progress via TLC (Rf shift) or GC-MS to detect byproducts like ethylene oxide .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage: Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation .
  • Handling:
    • Use PPE (gloves, goggles) in a fume hood; the compound is a lachrymator and suspected carcinogen .
    • Avoid contact with strong bases or nucleophiles (e.g., amines) to prevent unintended reactions .

Advanced: What computational methods are used to predict the reactivity of fluorinated aromatic ethers like this compound?

Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD): Simulate solvation effects in water/DMSO to model reaction pathways and intermediate stability .
  • QSPR models: Correlate substituent descriptors (e.g., Hammett σ constants) with experimental reaction rates .

Basic: What are common impurities encountered during synthesis, and how are they identified and removed?

Answer:

  • Major impurities:
    • Unreacted 3-fluorophenol: Detectable via TLC (lower Rf) or HPLC (retention time ~3.5 min). Remove by aqueous NaHCO₃ wash .
    • Di-substituted byproducts: e.g., 1,3-bis(2-bromoethoxy)benzene. Isolate via fractional crystallization (hexane/EtOAc) .
  • Analytical tools:
    • GC-MS: Identify volatile byproducts (e.g., ethylene dibromide).
    • ¹H NMR: Compare integration ratios of aromatic vs. aliphatic protons .

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